molecular formula C14H16N2O B3057136 2,2'-Oxybis(N-methylaniline) CAS No. 76967-82-3

2,2'-Oxybis(N-methylaniline)

Cat. No. B3057136
CAS RN: 76967-82-3
M. Wt: 228.29 g/mol
InChI Key: BDLJHINZMLLYBK-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N-methylaniline) is an organic compound used in the manufacturing of various products . It is also known by other names such as N-methyl-2-[2-(methylamino)phenoxy]aniline, Benzenamine, 2,2’-oxybis[N-methyl-, SCHEMBL6240378, DTXSID80453631, BDA96782, EN300-210131 .


Synthesis Analysis

The synthesis of N-methylanilines, which would include 2,2’-Oxybis(N-methylaniline), can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of 2,2’-Oxybis(N-methylaniline) can be found in various chemical databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .


Chemical Reactions Analysis

The chemical reactions involving N-methylanilines have been studied extensively. For instance, the dissociation dynamics of methylated anilines have been explored, and it was found that the number and position of methyl substituents on both the aromatic ring and amine functional group can alter the H-atom loss behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-methylaniline, a related compound, include its colorless to brown viscous liquid state, its insolubility in water, and its reactivity with acids to form salts plus water .

Scientific Research Applications

Chemical Synthesis

“2,2’-Oxybis(N-methylaniline)” is a key component in the synthesis of various chemical compounds. It is used as a building block in the production of a wide range of chemicals .

Conducting Polymers

Polyaniline, a type of conducting polymer, can be synthesized from “2,2’-Oxybis(N-methylaniline)”. These polymers are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

Sensor Applications

Substituted polyanilines, which can be derived from “2,2’-Oxybis(N-methylaniline)”, have been used in sensor applications. For example, the biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

Electrochromic Display Devices

Substituted polyanilines and their blends and composites have been used in electrochromic display devices. These materials offer efficient solubility, processability, and extended applications in different fields .

Energy Storage

Substituted polyanilines and their blends and composites have also been used in energy storage devices such as solar cells, supercapacitors, and batteries .

Semiconductors

Substituted polyanilines and their blends and composites have applications in the field of semiconductors .

Anticorrosion Materials

Substituted polyanilines and their blends and composites have been used as anticorrosion materials .

Nuclear Reprocessing

The diglycolamide “2,2’-Oxybis(N,N-di-n-decylpropanamide)” (mTDDGA), which can be derived from “2,2’-Oxybis(N-methylaniline)”, is being studied as an extractant for actinides and lanthanides in the European Grouped Actinide Extraction (EURO-GANEX) process .

Safety and Hazards

The safety data sheet for N-methylaniline indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .

properties

IUPAC Name

N-methyl-2-[2-(methylamino)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLJHINZMLLYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453631
Record name 2,2'-Oxybis(N-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(N-methylaniline)

CAS RN

76967-82-3
Record name 2,2'-Oxybis(N-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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